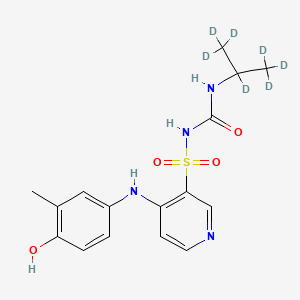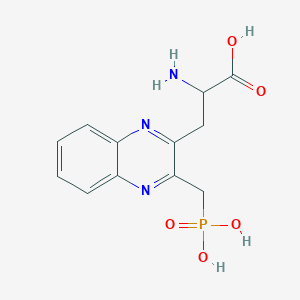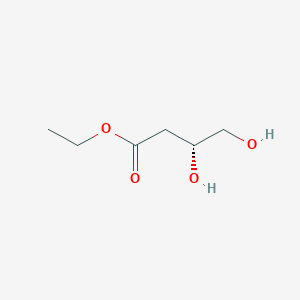
N7-(2-Hydroxyethyl-d4)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N7-(2-Hydroxyethyl-d4)adenine is a deuterated derivative of N7-(2-Hydroxyethyl)adenine, a modified nucleobase. This compound is primarily used in biochemical and proteomics research. The deuterium atoms in the compound make it particularly useful for tracing and studying metabolic pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the alkylation of adenine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective substitution at the N7 position of the adenine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield.
化学反応の分析
Types of Reactions
N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its parent adenine structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Adenine or partially reduced intermediates.
Substitution: Substituted adenine derivatives with different functional groups.
科学的研究の応用
N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying nucleophilic substitution reactions and other chemical processes.
Biology: Helps in understanding DNA repair mechanisms and the effects of alkylating agents on nucleic acids.
Medicine: Investigated for its potential role in cancer research, particularly in studying DNA adduct formation and repair.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用機序
N7-(2-Hydroxyethyl-d4)adenine exerts its effects primarily through its interaction with DNA. The hydroxyethyl group at the N7 position can form adducts with DNA, leading to perturbations in the DNA structure and function. These adducts can be used as biomarkers for exposure to certain chemicals and for studying DNA repair pathways.
類似化合物との比較
Similar Compounds
N7-(2-Hydroxyethyl)adenine: The non-deuterated version of the compound.
N7-(2-Hydroxyethyl)guanine: Another nucleobase with a hydroxyethyl group at the N7 position.
N7-(2-Hydroxyethyl)cytosine: A cytosine derivative with a similar modification.
Uniqueness
N7-(2-Hydroxyethyl-d4)adenine is unique due to the presence of deuterium atoms, which make it particularly useful for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in mass spectrometry and other analytical techniques.
特性
分子式 |
C14H24FN3O3SSi |
|---|---|
分子量 |
361.51 g/mol |
IUPAC名 |
4-amino-1-[(2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m1/s1 |
InChIキー |
PZAVJQRKDBGTSP-MNOVXSKESA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)

![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)




![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)



